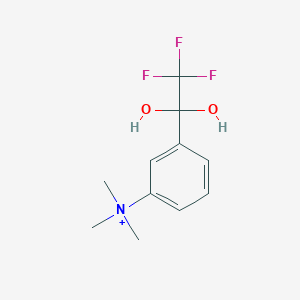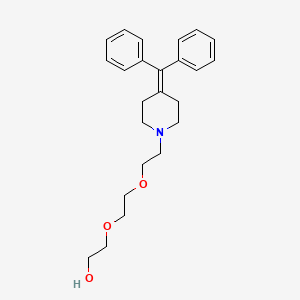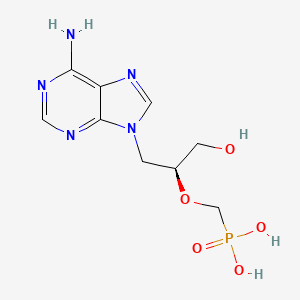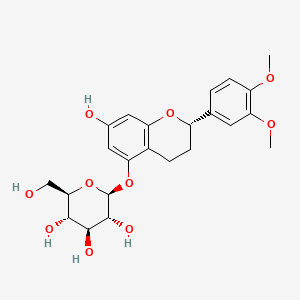
Diffutin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diffutin is a flavan glycoside that is (2S)-flavan substituted by a hydroxy group at position 7, methoxy groups at positions 3' and 4' and a beta-D-glucopyranosyloxy group at position 5 respectively. It has a role as a plant metabolite. It is a flavan glycoside, a methoxyflavan, a hydroxyflavan, a monosaccharide derivative and a beta-D-glucoside. It derives from a (2S)-flavan.
Wissenschaftliche Forschungsanwendungen
Diffractive Analysis in Early Childhood Research
Diffutin has been utilized in qualitative research, specifically in diffractive analysis, which examines how various elements such as research problems, concepts, emotions, transcripts, memories, and images affect each other in an emergent process. This approach has been notably applied in reading anger in early childhood intra-actions, highlighting its significance in educational research and developmental psychology (Davies, 2014).
Crystallography Research
Diffutin has significantly contributed to the field of crystallography. At the SSRL (Stanford Synchrotron Radiation Lightsource), researchers have successfully used automated tools for crystal screening, demonstrating the efficiency and robustness of this method in the analysis of biological crystals. This automation has enabled the screening of over 200,000 biological crystals for diffraction quality, marking a milestone in crystallography and material science (Soltis et al., 2008).
X-ray Diffraction in Pharmaceutical Research
In pharmaceutical research, X-ray diffraction analysis, an aspect of diffutin, plays a crucial role. It's not just limited to chemical drug research but also extends its application to traditional Chinese medicine, showcasing its versatility and importance in quality control and drug development (Zhengliang Qi, 2007).
Biological Sample Analysis - Volatilomics
The field of 'volatilomics' in plant analysis has seen innovative applications of diffutin. Developments in mass spectrometry techniques have enabled researchers to monitor volatile flux from plants and ecosystems in real-time, offering unique insights into the dynamic metabolic processes occurring within these biological entities (Majchrzak et al., 2020).
Differential Genomic Interactions
In genomic research, diffutin has been used to analyze differential interactions in genomic data, as seen in the diffHic software package. This package aids in identifying significant changes in interaction intensity between different biological conditions, demonstrating its critical role in genomic research and biostatistics (Lun & Smyth, 2015).
Eigenschaften
Produktname |
Diffutin |
|---|---|
Molekularformel |
C23H28O10 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[[(2S)-2-(3,4-dimethoxyphenyl)-7-hydroxy-3,4-dihydro-2H-chromen-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H28O10/c1-29-15-5-3-11(7-18(15)30-2)14-6-4-13-16(31-14)8-12(25)9-17(13)32-23-22(28)21(27)20(26)19(10-24)33-23/h3,5,7-9,14,19-28H,4,6,10H2,1-2H3/t14-,19+,20+,21-,22+,23+/m0/s1 |
InChI-Schlüssel |
ZNWIOJJMPZWSQO-YRDUZITASA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC |
SMILES |
COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



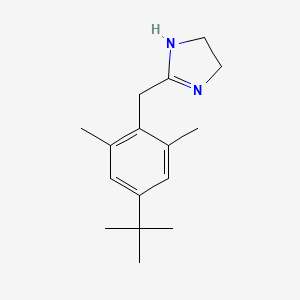


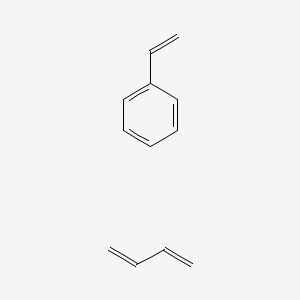




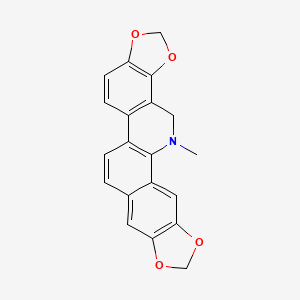
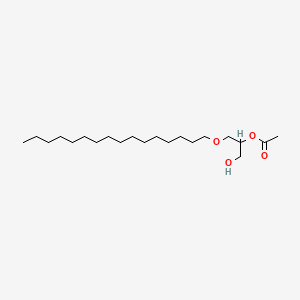
![5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1196274.png)
